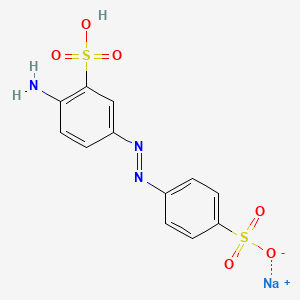

Acid Yellow 9 monosodium salt

説明

UV-Visible Absorption Spectral Analysis

The UV-visible spectrum of sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate exhibits characteristic absorption bands due to its conjugated π-system and azo (-N=N-) chromophore. Key features include:

- Primary absorption peak : 396 nm (attributed to π→π* transitions in the azo group) .

- Secondary peaks : 244.4 nm and 275.1 nm (associated with aromatic ring transitions) .

Degradation studies reveal shifts in these peaks, with post-degradation maxima at 238.6 nm and 278.6 nm, indicating breakdown of the azo bond .

| λ_max (nm) | Assignment |

|---|---|

| 244.4 | Benzene ring π→π* |

| 275.1 | Naphthalenic transitions |

| 396.0 | Azo chromophore π→π* |

Infrared Vibrational Spectroscopy of Functional Groups

Fourier-transform infrared (FT-IR) spectroscopy identifies critical functional groups:

- Azo (-N=N-) stretch : 1504–1555 cm⁻¹ .

- Sulfonate (-SO₃⁻) asymmetric/symmetric stretches : 1170 cm⁻¹ (S=O) and 1032 cm⁻¹ (S-O) .

- Amino (-NH₂) bend : 1600 cm⁻¹ .

The absence of peaks above 3000 cm⁻¹ confirms the deprotonated state of sulfonic acid groups .

Nuclear Magnetic Resonance Spectral Profiling

1H NMR (400 MHz, DMSO-d₆) :

- δ 8.06 ppm (d, J = 8.8 Hz, 2H, aromatic protons ortho to sulfonate) .

- δ 7.92 ppm (d, J = 7.2 Hz, 2H, aromatic protons meta to azo group) .

- δ 7.56–7.51 ppm (m, 4H, coupling between azo-linked aromatic rings) .

13C NMR (100 MHz, DMSO-d₆) :

- 148.2 ppm (C attached to -SO₃⁻).

- 142.5 ppm (C adjacent to azo group).

- 126.8–129.4 ppm (aromatic carbons) .

Computational Chemistry Approaches

Molecular Orbital Calculations for Electronic Structure

Density functional theory (DFT) at the B3LYP/6-31G* level reveals:

- HOMO-LUMO gap : 2.42 eV, indicating moderate reactivity .

- HOMO localization : Primarily on the azo group and amino-substituted benzene ring.

- LUMO localization : On the sulfonated benzene ring, facilitating electron-withdrawing interactions .

| Parameter | Value (eV) |

|---|---|

| HOMO | -5.23 |

| LUMO | -2.81 |

Density Functional Theory (DFT) Simulations

DFT-optimized geometry shows:

- Dihedral angle between aromatic rings : 172.3°, indicating near-planarity for conjugation .

- Bond lengths : N=N (1.25 Å), C-N (1.42 Å), and S-O (1.45 Å) .

Simulated IR spectra align with experimental data, validating the computational model .

Electrostatic potential map : Highlights electron-rich regions at sulfonate groups (-SO₃⁻) and electron-deficient zones at the azo linkage, guiding predictions of nucleophilic/electrophilic sites .

特性

IUPAC Name |

sodium;4-[(4-amino-3-sulfophenyl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O6S2.Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKNHTSZQIOQDP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74543-21-8 | |

| Record name | Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074543218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Coupling of Diazonium Salt with Sulfonated Aminobenzene Derivatives

One documented method involves the preparation of the diazonium salt of 4-sulfobenzenediazonium chloride followed by coupling with 2-amino-5-sulfobenzenesulfonic acid or related sulfonated aromatic amines. The reaction is carried out in aqueous media at low temperatures to prevent decomposition.

- Reaction Conditions:

- Temperature: 0 to 5 °C during diazotization and coupling

- pH: Slightly acidic to neutral to stabilize diazonium salt

- Stirring: Continuous to ensure homogeneity

- Work-up: The product is precipitated, filtered, washed with saline solution (e.g., 10% NaCl), and dried under vacuum at ~80 °C.

Hydrolysis of Alkylated Sulfonic Acid Derivatives

An alternative approach involves the hydrolytic decomposition of alkali metal salts of omega-sulfonio derivatives of 4-alkylamino-azo-benzene-4-sulfonic acids. This process uses non-oxidizing acids (e.g., sulfuric acid) at elevated temperatures (80–105 °C) to convert alkyl sulfonate groups into free sulfonic acid groups, yielding the desired sodium hydrogen salt of the azo compound.

- Key Parameters:

- Acid concentration: 3 to 20 equivalents of acid per mole of substrate

- Temperature: 80–105 °C, optimized for yield and product quality

- Reaction time: Maintained until complete hydrolysis

- Advantages: This method allows the use of alkyl derivatives and provides control over sulfonation patterns.

Example Synthesis from Literature

A related azo dye synthesis reported involves coupling 4-sulfobenzenediazonium chloride with 2-hydroxybenzaldehyde under alkaline conditions, which parallels the azo coupling step in preparing sulfonated azo dyes like Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate.

| Step | Reagents/Conditions | Yield (%) | Observations |

|---|---|---|---|

| Diazotization | 4-Sulfobenzenediazonium chloride, 0–5 °C | - | Formation of diazonium salt |

| Coupling | 2-Amino-5-sulfobenzenesulfonic acid, 0–5 °C | 60–70 | Yellow azo dye precipitate |

| Isolation | Filtration, washing with NaCl solution | - | Pure product after drying |

This method yields the azo dye as yellow crystals with high purity, suitable for dyeing and research purposes.

Data Summary of Preparation Parameters

| Method | Key Reagents | Temperature Range (°C) | pH Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization and Coupling | Aromatic amines, nitrous acid | 0–5 | Acidic | 60–70 | Classical azo coupling |

| Hydrolysis of Alkyl Sulfonates | Alkylated azo sulfonates, H2SO4 | 80–105 | Acidic | Variable | Hydrolytic conversion to sulfonic acid |

| Coupling with Sulfonated Amines | Diazonium salt + sulfonated amines | 0–5 | Neutral | 60–70 | Produces sodium hydrogen salt |

Research Findings and Considerations

- The azo coupling reaction is sensitive to temperature and pH, requiring careful control to maximize yield and purity.

- Hydrolysis methods allow modification of sulfonate groups, impacting solubility and dye properties.

- The compound's sulfonate groups enhance water solubility, facilitating its use in aqueous dyeing processes.

- Studies indicate that the preparation methods affect the environmental degradability of the dye, important for ecological impact assessments.

化学反応の分析

Types of Reactions: Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

Reduction: The azo group can be reduced to form corresponding amines.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.

Major Products Formed:

Oxidation: Various oxidized derivatives of the parent compound.

Reduction: Amines derived from the reduction of the azo group.

Substitution: Substituted derivatives depending on the nature of the substituent introduced.

科学的研究の応用

Industrial Applications

-

Dye Industry

- Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate is primarily used as a dye intermediate. It is involved in the production of various azo dyes which are widely utilized in textiles, inks, and plastics due to their vibrant colors and stability.

- Table 1: Dyeing Properties

Property Value Light Fastness Good Heat Resistance Up to 140°C Solubility in Water Moderate

-

Biological Research

- Recent studies have demonstrated its potential in biological applications, particularly as an antimicrobial agent. The compound exhibits significant activity against various bacterial strains and fungi.

- Case Study : A study evaluated the antimicrobial properties of synthesized compounds related to sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate. Results showed broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi like Saccharomyces cerevisiae .

-

Material Science

- The compound is also explored in the development of advanced materials such as sensors and coatings due to its chemical reactivity and ability to form stable complexes with metals.

- Application Example : In the synthesis of polymer composites that require specific color properties or functionalization for enhanced performance.

The compound has been tested for various biological activities:

- Antimicrobial Activity : Exhibits significant inhibition against pathogens such as Staphylococcus aureus and Bacillus subtilis.

- Antidiabetic Potential : Demonstrated effectiveness in inhibiting enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism .

Safety and Environmental Considerations

While sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate has beneficial applications, it is essential to consider its safety profile:

- Potential carcinogenic effects have been noted with similar azo compounds; thus, handling precautions are recommended.

- Environmental impact assessments should be conducted when used in large-scale applications to mitigate risks associated with azo dye disposal.

作用機序

The mechanism of action of sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with biological molecules. The pathways involved include electron transfer and binding to specific receptors or enzymes .

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate is compared below with other azo dyes and sulfonated aromatic compounds.

Acid Yellow Variants

Key Differences :

- Sulfonation Pattern: The dual sulfonate groups in sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate improve solubility and microbial degradation efficiency compared to mono-sulfonated Acid Yellow 36 .

- Biodegradability : Unlike Tartrazine (Acid Yellow 23), which persists in aquatic systems, this compound is rapidly metabolized by Streptomyces spp., making it a preferable choice for eco-friendly dyeing processes .

Non-Sulfonated Azo Dyes

4-Dimethylaminoazobenzene (Butter Yellow; CAS 60-11-7)

- Structure: Lacks sulfonate groups; features -N=N- and dimethylamino (-N(CH₃)₂) substituents.

- Applications: Historically used as a food colorant but banned due to carcinogenicity .

- Comparison: Toxicity: 4-Dimethylaminoazobenzene is hepatotoxic and carcinogenic, whereas sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate exhibits only irritant properties . Solubility: The absence of sulfonate groups in Butter Yellow reduces water solubility, limiting its industrial utility compared to sulfonated analogs .

Sulfonated Non-Azo Compounds

Sodium 4-Acetamido-4'-Isothiocyanatostilbene-2,2'-Disulphonate (SITS; CAS 14464-31-4)

- Structure : Contains sulfonate groups and an isothiocyanate (-N=C=S) functional group .

- Applications : Fluorochrome in cellular anion transport studies.

- Comparison: Reactivity: SITS’ isothiocyanate group enables covalent binding to proteins, unlike the inert sulfonate groups in sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate . Biological Use: While SITS is used in biochemistry, Acid Yellow 9 is restricted to industrial and environmental microbiology .

Research Findings and Industrial Relevance

Environmental Impact

Studies demonstrate that sulfonate groups enhance microbial degradation rates. For example, Phanerochaete chrysosporium degrades Acid Yellow 9 50% faster than non-sulfonated azo dyes due to enzymatic recognition of sulfonate motifs .

生物活性

Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate, also known as Acid Yellow 9 monosodium salt, is a compound of significant interest in biological and environmental research due to its role as an azo dye. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

- Chemical Formula : C₁₂H₁₀N₃NaO₆S₂

- Molecular Weight : 379.34 g/mol

- CAS Number : 74543-21-8

This compound features an azo group (-N=N-) linked to aromatic amines and sulfonic acid groups, contributing to its solubility and reactivity in biological systems.

Target Organisms

Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate is primarily degraded by specific microorganisms such as:

- Streptomyces spp.

- Phanerochaete chrysosporium

These organisms utilize the compound as a carbon and nitrogen source, facilitating its breakdown through enzymatic reactions that cleave the azo bond, resulting in the formation of aromatic amines .

Biochemical Pathways

The degradation process involves several biochemical pathways:

- Enzymatic Reduction : Azo reductases catalyze the reduction of the azo group to form amines.

- Oxidative Reactions : Under certain conditions, oxidative processes can lead to the formation of various metabolites.

Cellular Interactions

Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate exhibits various cellular effects:

- In bacterial cells like Pseudomonas fluorescens , it can serve as a sole carbon source.

- It influences cellular metabolism and may induce oxidative stress at higher concentrations .

Dosage Effects in Animal Models

Research indicates that dosage significantly affects its biological activity:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Potential toxic effects, including oxidative stress and cellular damage.

Environmental Impact

The compound's degradation by microorganisms is crucial for bioremediation efforts aimed at reducing azo dye pollution in wastewater. Its breakdown products can be less harmful than the parent compound, making it a focus for environmental studies .

Applications in Research and Industry

Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate has diverse applications:

- In Chemistry : Used as a pH indicator and in studies related to azo dye degradation.

- In Biology : Employed in staining techniques for microscopy.

- In Medicine : Investigated for potential use in drug delivery systems.

- In Industry : Utilized in textile dyeing processes .

Case Studies

-

Azo Dye Degradation Study :

- Researchers studied the degradation of sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate by Streptomyces spp., demonstrating significant reduction rates under anaerobic conditions.

- Results indicated that the presence of specific nutrients enhanced degradation efficiency.

-

Toxicological Assessment :

- A study assessed the cytotoxic effects of various azo dyes, including sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate, on mammalian cell lines. Higher concentrations resulted in increased oxidative stress markers.

Summary Table of Biological Activity

| Activity Type | Observations |

|---|---|

| Microbial Degradation | Effective degradation by Streptomyces spp. |

| Toxicity | Induces oxidative stress at high concentrations |

| Cellular Metabolism | Serves as a carbon source for certain bacteria |

| Environmental Impact | Potential for bioremediation in wastewater treatment |

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic methods for characterizing sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate in purity assays?

- Methodological Answer : Use UV-Vis spectroscopy to identify the azo bond's characteristic absorbance peak (~400–500 nm) . Confirm purity via HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for retention time consistency. Mass spectrometry (ESI-MS) can validate molecular weight (observed m/z: 379.34 for [M-Na]⁻) .

Q. How can researchers optimize solubility and stability of this compound in aqueous experimental systems?

- Methodological Answer : Prepare solutions in deionized water at neutral pH (6.5–7.5) to avoid sulfonate group protonation. For long-term stability, store solutions in amber vials at 4°C to minimize photodegradation and microbial growth . Use dispersants like sodium methylenedinaphthalene disulphonate (NNO) for enhanced colloidal stability in aqueous media .

Q. What minimal media formulations support Pseudomonas fluorescens growth using this compound as the sole carbon/nitrogen source?

- Methodological Answer : Use a minimal salts medium (e.g., 50 mM phosphate buffer, pH 7.0) with 1–2 mM sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate. Supplement with trace elements (Fe²⁺, Mg²⁺) and monitor bacterial growth via OD600. Validate degradation via HPLC or TLC to detect intermediates .

Advanced Research Questions

Q. What enzymatic pathways in Pseudomonas fluorescens are responsible for degrading this azo dye, and how can they be profiled?

- Methodological Answer : Conduct proteomic analysis (2D gel electrophoresis or LC-MS/MS) of bacterial lysates to identify azoreductases and laccases. Knockout studies can confirm gene function. Monitor NADH consumption spectrophotometrically (340 nm) to assay azoreductase activity .

Q. How do redox properties of this compound influence its electrochemical degradation in environmental remediation studies?

- Methodological Answer : Perform cyclic voltammetry in a three-electrode system (glassy carbon working electrode) to identify reduction potentials. Azo bond cleavage typically occurs at -0.5 to -0.8 V (vs. Ag/AgCl). Couple with GC-MS to characterize aromatic amine byproducts .

Q. What strategies resolve contradictions in reported degradation efficiencies across studies?

- Methodological Answer : Standardize parameters: bacterial strain (e.g., Pseudomonas fluorescens ATCC 13525), initial dye concentration (1–5 mM), and incubation temperature (30°C). Validate quantification methods (e.g., HPLC vs. UV-Vis) and account for photolytic vs. microbial contributions .

Q. How can toxicity of degradation intermediates (e.g., aromatic amines) be assessed in ecotoxicological models?

- Methodological Answer : Use Daphnia magna or zebrafish embryos for acute toxicity assays. Quantify LC50 values and compare with parent compound. Perform mutagenicity tests (Ames assay) with Salmonella typhimurium TA98 strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。